molecular formula C18H12CaN2O6S B12516396 Lithol Rubine BK

Lithol Rubine BK

Cat. No.: B12516396
M. Wt: 424.4 g/mol
InChI Key: PZTQVMXMKVTIRC-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Lithol Rubine BK is a reddish synthetic azo dye, known for its vibrant magenta color when printed. It is slightly soluble in hot water, insoluble in cold water, and insoluble in ethanol. When dissolved in dimethylformamide, its absorption maximum lies at about 442 nanometers . This compound is commonly used in dyeing plastics, paints, printing inks, and textiles. It is also used as a food dye with the European Union’s E number E180 .

Chemical Reactions Analysis

Lithol Rubine BK undergoes various chemical reactions, including:

    Oxidation: The azo group can be oxidized to form different products depending on the reagents used.

    Reduction: The azo group can be reduced to form amines. Common reducing agents include sodium dithionite and zinc dust.

    Substitution: The sulfonate group can undergo substitution reactions with nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific oxidizing or reducing agents, and controlled temperatures. Major products formed from these reactions include different derivatives of the original azo compound .

Scientific Research Applications

Lithol Rubine BK has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Lithol Rubine BK involves its ability to form stable complexes with various substrates. The azo group in the compound can interact with different molecular targets, leading to changes in the absorption and emission properties of the dye. This interaction is influenced by the pH of the environment and the presence of other ions or molecules .

Comparison with Similar Compounds

Lithol Rubine BK is compared with other similar azo dyes, such as:

  • Pigment Rubine
  • Carmine 6B
  • Brilliant Carmine 6B
  • Permanent Rubin L6B

These compounds share similar structures and properties but differ in their specific applications and stability under different conditions. This compound is unique due to its specific absorption maximum and its use as a standard magenta dye in printing processes .

Properties

Molecular Formula

C18H12CaN2O6S

Molecular Weight

424.4 g/mol

IUPAC Name

calcium;4-[(4-methyl-2-sulfophenyl)diazenyl]-3-oxidonaphthalene-2-carboxylate

InChI

InChI=1S/C18H14N2O6S.Ca/c1-10-6-7-14(15(8-10)27(24,25)26)19-20-16-12-5-3-2-4-11(12)9-13(17(16)21)18(22)23;/h2-9,21H,1H3,(H,22,23)(H,24,25,26);/q;+2/p-2

InChI Key

PZTQVMXMKVTIRC-UHFFFAOYSA-L

Canonical SMILES

CC1=CC(=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)[O-])[O-])S(=O)(=O)O.[Ca+2]

Origin of Product

United States

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